molecular formula C12H12BrN3O B1522718 5-Bromo-2-(4-methoxybenzylamino)pyrimidine CAS No. 859207-02-6

5-Bromo-2-(4-methoxybenzylamino)pyrimidine

Cat. No. B1522718
CAS RN: 859207-02-6
M. Wt: 294.15 g/mol
InChI Key: PYJFALQWZLZRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(4-methoxybenzylamino)pyrimidine” is a chemical compound with the CAS Number: 859207-02-6 . It has a molecular weight of 294.15 and its IUPAC name is 5-bromo-N-(4-methoxybenzyl)-2-pyrimidinamine .


Molecular Structure Analysis

The molecular formula of “5-Bromo-2-(4-methoxybenzylamino)pyrimidine” is C12H12BrN3O . The InChI code for this compound is 1S/C12H12BrN3O/c1-17-11-4-2-9(3-5-11)6-14-12-15-7-10(13)8-16-12/h2-5,7-8H,6H2,1H3,(H,14,15,16) .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(4-methoxybenzylamino)pyrimidine, as part of the 2,4-Diamino-6-hydroxypyrimidines family, has been investigated for its antiviral properties. Particularly, its derivatives exhibited marked inhibitory activity against retrovirus replication in cell culture. The compounds showed poor inhibitory activity against DNA viruses like herpes simplex virus but were significantly effective against retroviruses like HIV (Hocková et al., 2003).

DNA Synthesis Tracking

Halogenated pyrimidines like 5-Bromo-2-deoxyuridine (BUdR), a close analogue of 5-Bromo-2-(4-methoxybenzylamino)pyrimidine, are used as radiosensitizers through incorporation into DNA. A novel derivatization technique was developed for labeling and quantitating BUdR using high-performance liquid chromatography (HPLC), enhancing the understanding of DNA synthesis and damage in cells (Stratford & Dennis, 1992).

Pharmacological Studies

The thymidine analog 5-bromo-2-deoxyuridine (BrdU), related to 5-Bromo-2-(4-methoxybenzylamino)pyrimidine, has been used in pharmacological studies for non-enzymatic detection of halogenated pyrimidines. This method enables simultaneous detection of cellular markers and DNA synthesis, providing insights into the effects of different inhibitors on cell proliferation and the cell cycle (Hammers et al., 2002).

Antitumor Activity

Derivatives of 5-Bromo-2-(4-methoxybenzylamino)pyrimidine have been explored for their potential as antitumor agents. For instance, a novel compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, demonstrated significant in vitro antitumor activity, highlighting the therapeutic potential of such compounds in cancer treatment (Murali et al., 2017).

DNA Synthesis and Cell Proliferation

5-Bromo-2-(4-methoxybenzylamino)pyrimidine analogues have been used in studies to track DNA synthesis and cell proliferation. Tritiated thymidine and BrdU have been pivotal in understanding cellular mechanisms in various animals, despite their potential detrimental effects on cell viability and proliferation (Cavanagh et al., 2011).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-17-11-4-2-9(3-5-11)6-14-12-15-7-10(13)8-16-12/h2-5,7-8H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJFALQWZLZRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675175
Record name 5-Bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859207-02-6
Record name 5-Bromo-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloropyrimidine (300 mg, 1.55 mmol) was dissolved by heating at 120° C. in 4-methoxybenzylamine (2.1 g, 15.4 mmol), and the solution was stirred at the same temperature for 2 hours. The reaction mixture was directly subjected to silica gel column chromatography (hexane:ethyl acetate=30:1→5:1) for purification to obtain 5-bromo-N-(4-methoxybenzyl)pyrimidin-2-amine (445.4 mg, 98%) as colorless amorphous solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(4-methoxybenzylamino)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(4-methoxybenzylamino)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.